molecular formula C7H12ClF2NO2 B1447128 Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride CAS No. 1359656-87-3

Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride

Cat. No. B1447128
M. Wt: 215.62 g/mol
InChI Key: VADFVHAAPLASEX-UHFFFAOYSA-N
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Description

“Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride” is a chemical compound with the molecular formula C7H12ClF2NO2 . It has an average mass of 215.626 Da and a monoisotopic mass of 215.052460 Da . This compound is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride” consists of 7 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride” is a white to yellow solid . Its molecular weight is 215.63 g/mol .

Scientific Research Applications

  • Synthesis and Medicinal Chemistry Applications : A study by Moens et al. (2012) detailed a strategy for synthesizing functionalized 5,5-difluoropiperidines, which are of interest as building blocks in medicinal chemistry. They developed a three-step procedure starting from ethyl bromodifluoroacetate, leading to the isolation of trans-substituted 5,5-difluoro-2-arylpiperidinone-3-carboxylates. This method holds potential for the development of new medicinal compounds (Moens et al., 2012).

  • Building Blocks in Organic Synthesis : Research by Surmont et al. (2010) explored synthetic routes towards 5-amino- and 5-hydroxy-3,3-difluoropiperidines, which are valued as building blocks in organic synthesis. They utilized N-halosuccinimide-induced cyclization of 2,2-difluoro-4-pentenylamines, which is crucial for synthesizing these compounds (Surmont et al., 2010).

  • Carboxylation in Medicinal Chemistry Research : A 2021 study by Kestemont et al. reported a large-scale carboxylation of N-Boc-4,4-difluoropiperidine using a continuous flow process. This method facilitated the safe and scalable preparation of a key carboxylic acid to support medicinal chemistry research programs (Kestemont et al., 2021).

  • Synthesis of Fluorinated Piperidine Derivatives : Verniest et al. (2008) described a synthetic pathway toward valuable 3,3-difluoropiperidines, starting from delta-chloro-alpha,alpha-difluoroimines. This methodology was applied to establish the first synthesis of N-protected 3,3-difluoropipecolic acid, a new fluorinated amino acid (Verniest et al., 2008).

properties

IUPAC Name

methyl 5,5-difluoropiperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO2.ClH/c1-12-6(11)5-2-7(8,9)4-10-3-5;/h5,10H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADFVHAAPLASEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CNC1)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride

CAS RN

1359656-87-3
Record name 3-Piperidinecarboxylic acid, 5,5-difluoro-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1359656-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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